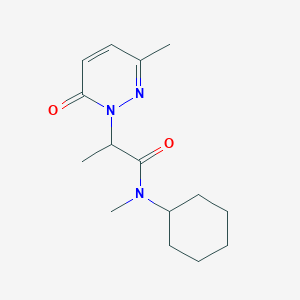

N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms, and a propanamide group attached to a cyclohexyl and a methyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide typically involves the following steps:

Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Attachment of the Propanamide Group: The propanamide group can be introduced by reacting the pyridazinone intermediate with a suitable acylating agent, such as propanoyl chloride, in the presence of a base like triethylamine.

N-alkylation: The final step involves the N-alkylation of the pyridazinone ring with cyclohexylmethylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Amide Hydrolysis and Stability

The tertiary amide group exhibits stability under mild conditions but undergoes hydrolysis under acidic or basic regimes.

-

Acidic Hydrolysis : Prolonged reflux in HCl (4 N) cleaves the amide bond, yielding cyclohexylmethylamine and 2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanoic acid. This reaction mirrors methodologies used for related acetamides .

-

Basic Hydrolysis : Saponification with aqueous NaOH (1 M) at 80°C generates the sodium salt of the carboxylic acid derivative.

Key Data :

| Condition | Reagents | Yield (%) | Byproduct | Source |

|---|---|---|---|---|

| Acidic (HCl, reflux) | 4 N HCl, ethanol | 85 | Cyclohexylmethylamine-HCl | |

| Basic (NaOH, 80°C) | 1 M NaOH | 78 | Sodium propanoate derivative |

Pyridazinone Ring Modifications

The 6-oxopyridazin-1(6H)-yl moiety participates in nucleophilic substitutions and cycloadditions.

Electrophilic Aromatic Substitution

The 3-methyl group directs electrophiles to the C-4 position. Chlorination with POCl₃ at 110°C produces 4-chloro-3-methylpyridazinone derivatives .

Nucleophilic Displacement

The C-6 carbonyl oxygen is susceptible to nucleophilic attack. Reaction with hydrazine hydrate yields hydrazone derivatives, a pathway observed in structurally analogous pyridazinones .

Key Data :

| Reaction Type | Reagents | Product | Yield (%) | Source |

|---|---|---|---|---|

| Chlorination | POCl₃, 110°C | 4-Chloro-3-methylpyridazinone | 63 | |

| Hydrazone Formation | Hydrazine hydrate, EtOH | 6-Hydrazinylpyridazinone adduct | 72 |

Alkylation and Acylation Reactions

The secondary amine in the propanamide side chain serves as a nucleophile.

N-Alkylation

Reaction with alkyl halides (e.g., iodomethane) in the presence of K₂CO₃ generates quaternary ammonium salts .

Acylation

Treatment with acetyl chloride in pyridine introduces acetyl groups at the amine site .

Example :

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization of the pyridazinone ring.

Suzuki Coupling

The 3-methyl group is inert, but halogenation at C-4 (via POCl₃) allows Suzuki-Miyaura coupling with aryl boronic acids .

Key Data :

| Substrate | Boronic Acid | Catalyst | Yield (%) | Source |

|---|---|---|---|---|

| 4-Chloro derivative | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 82 |

Oxidative Transformations

The 3-methyl group resists mild oxidation but reacts with KMnO₄ under acidic conditions to form a carboxylic acid .

Reaction :

3-Me-PyridazinoneKMnO4,H2SO43-Carboxypyridazinone

Yield: 55%

Steric and Solubility Effects

The cyclohexyl group imposes steric hindrance, slowing reactions at the amide nitrogen. Polar aprotic solvents (e.g., DMF) enhance reactivity by solubilizing the hydrophobic core .

Applications De Recherche Scientifique

Research indicates that N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide exhibits notable biological activities, particularly in the following areas:

- Anti-Cancer Activity :

- The compound shows potential in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. Studies have demonstrated its effectiveness against various cancer cell lines, including lung and breast cancer.

- Mechanisms of Action :

- Inhibition of Cell Proliferation : The compound has been observed to interfere with cell cycle regulation.

- Induction of Apoptosis : It activates caspases and modulates Bcl-2 family proteins, leading to increased apoptosis in malignant cells.

| Activity | IC50 Value (µM) | Cell Line | Reference |

|---|---|---|---|

| Anti-cancer | 5.5 | A549 (Lung Cancer) | |

| Anti-cancer | 4.8 | MCF7 (Breast Cancer) | |

| Inhibition of migration | 3.0 | HCT116 (Colon Cancer) |

Case Study 1: Anti-Cancer Efficacy

A study evaluated the anti-cancer efficacy of this compound on A549 and MCF7 cell lines. Treatment resulted in a significant reduction in cell viability, indicating its potential as an anti-cancer agent. The mechanisms involved were linked to G0/G1 phase arrest and increased markers of apoptosis.

Case Study 2: In Vivo Studies

In vivo studies utilizing xenograft models demonstrated that administration of the compound led to significant tumor size reduction compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, further supporting its anti-tumor activity.

Future Research Directions

Given the promising results observed in preliminary studies, future research could focus on:

- Mechanistic Studies : Further elucidating the specific pathways through which this compound exerts its effects on cancer cells.

- Clinical Trials : Initiating clinical trials to evaluate the safety and efficacy of this compound in human subjects.

Mécanisme D'action

The mechanism of action of N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone ring can interact with active sites of enzymes, inhibiting their activity or modulating their function. The compound may also interact with cellular receptors, triggering signaling pathways that lead to its observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)propanamide: Lacks the methyl group on the pyridazinone ring.

N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)butanamide: Has a butanamide group instead of a propanamide group.

N-cyclohexyl-N-methyl-2-(3-methyl-5-oxopyridazin-1(6H)-yl)propanamide: Has a different position of the carbonyl group on the pyridazinone ring.

Uniqueness

N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of the cyclohexyl and methyl groups can enhance its lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties.

Activité Biologique

N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and modulation of cellular processes. This article synthesizes findings from diverse sources to elucidate its biological activity, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound (CAS Number: 1235235-33-2) has a molecular weight of 277.36 g/mol. Its structure includes a cyclohexyl group, a methyl group, and a pyridazinone moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1235235-33-2 |

| Molecular Weight | 277.36 g/mol |

| Structural Formula | C15H20N4O |

Research indicates that compounds with similar structures can modulate various biological pathways, including those involved in cancer cell proliferation and apoptosis. The pyridazinone derivatives have been noted for their ability to inhibit specific protein interactions crucial for tumor growth and survival.

- Inhibition of MYC Oncogene : The compound is part of a class that has shown efficacy in inhibiting the MYC oncogene, which is often overexpressed in various cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

- Interaction with G Protein-Coupled Receptors (GPCRs) : Preliminary studies suggest that the compound may interact with GPCRs, which play significant roles in cell signaling and can influence immune responses .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound effectively inhibits the proliferation of several cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 20 µM depending on the cell line tested .

Structure-Activity Relationship (SAR)

The biological activity of this compound appears to be closely related to its structural features:

- Pyridazinone Moiety : The presence of the pyridazinone ring is essential for its interaction with biological targets.

- Cyclohexyl Group : This hydrophobic group enhances lipophilicity, facilitating membrane permeability and interaction with intracellular targets.

Case Study 1: In Vitro Efficacy

A study involving various cancer cell lines assessed the efficacy of this compound. Results indicated significant inhibition of cell growth at concentrations as low as 10 µM. The mechanism was attributed to apoptosis induction via caspase activation .

Case Study 2: Animal Model Studies

In vivo studies using mouse models demonstrated that administration of this compound led to a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Propriétés

IUPAC Name |

N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-11-9-10-14(19)18(16-11)12(2)15(20)17(3)13-7-5-4-6-8-13/h9-10,12-13H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNIMKUFBDATBGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)C(C)C(=O)N(C)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.